molecular formula C6H11NO2 B12978004 (5S,6R)-5,6-Dimethylmorpholin-3-one

(5S,6R)-5,6-Dimethylmorpholin-3-one

Cat. No.: B12978004
M. Wt: 129.16 g/mol
InChI Key: RNONBEOFYROAMW-CRCLSJGQSA-N
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Description

(5S,6R)-5,6-Dimethylmorpholin-3-one is a chiral morpholinone derivative characterized by a six-membered lactam ring with methyl substituents at the 5S and 6R positions. Morpholinones are lactams derived from morpholine, and their stereochemistry and substituents critically influence their physicochemical properties and reactivity.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(5S,6R)-5,6-dimethylmorpholin-3-one

InChI

InChI=1S/C6H11NO2/c1-4-5(2)9-3-6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m0/s1

InChI Key

RNONBEOFYROAMW-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1[C@H](OCC(=O)N1)C

Canonical SMILES

CC1C(OCC(=O)N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-5,6-Dimethylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethyl-1,4-butanediol with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-5,6-Dimethylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5S,6R)-5,6-Dimethylmorpholin-3-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, making it useful in probing enzyme mechanisms.

Medicine

In medicine, this compound derivatives have potential as therapeutic agents. They can be explored for their activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (5S,6R)-5,6-Dimethylmorpholin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include inhibition of enzyme activity by binding to the active site or allosteric modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diastereomeric Comparison: (5R,6S)-5,6-Dimethylmorpholin-3-one

The diastereomer (5R,6S)-5,6-Dimethylmorpholin-3-one (CAS 40784-16-5) shares the same molecular formula (C₆H₁₁NO₂) but differs in stereochemistry. Key distinctions include:

  • Synthesis and Stability : Diastereomers often exhibit divergent synthetic pathways and stability due to steric and electronic effects. For example, thymine glycol diastereomers (5R,6S vs. 5R,6R) demonstrate varying epimerization rates (5.8×10⁻³ min⁻¹ for the 5R pair) , suggesting that (5S,6R)- and (5R,6S)-dimethylmorpholin-3-one may similarly differ in kinetic stability.
  • Physicochemical Properties: Enantiomers and diastereomers frequently display distinct melting points, solubilities, and spectral profiles. For instance, in lactones, enantiomers like (–)-(1R,6R)-2 and (+)-(1S,6S)-2 exhibit stark differences in odor intensity and quality , implying that stereochemistry in morpholinones could influence their interaction with biological targets or chiral environments.
Property (5S,6R)-5,6-Dimethylmorpholin-3-one (5R,6S)-5,6-Dimethylmorpholin-3-one
CAS Number Not explicitly provided 40784-16-5
Molecular Formula C₆H₁₁NO₂ C₆H₁₁NO₂
Stereochemical Impact 5S,6R configuration 5R,6S configuration
Potential Stability Likely distinct from diastereomer Commercial availability noted

Functional Group Variations: 6,6-Dimethyl-4-phenylmorpholin-2-one

This compound (CAS 1312608-03-9) replaces the 3-keto group with a 2-one and introduces a phenyl substituent at position 3. Key differences include:

  • Such substitutions are common in drug design to modulate bioavailability .
  • Synthetic Utility: Phenyl-substituted morpholinones are often intermediates in synthesizing bioactive molecules, whereas dimethylmorpholin-3-one derivatives may serve as chiral building blocks.

Hydroxyphenylmethyl-Substituted Analog: (S)-6-((R)-Hydroxyphenylmethyl)morpholin-3-one

This derivative (CAS 1005196-91-7) features a hydroxyphenylmethyl group at position 6, introducing additional hydrogen-bonding capacity and steric bulk:

  • Functional Implications : The hydroxyphenyl group could enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler methyl substituents.
  • Synthetic Complexity : The introduction of a chiral hydroxyphenylmethyl group necessitates asymmetric synthesis techniques, as seen in its seven-step synthetic route .

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